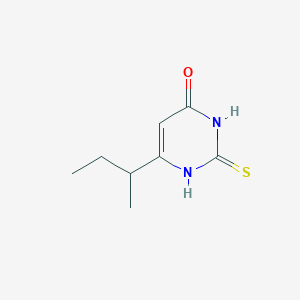

6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Vue d'ensemble

Description

The compound “6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a six-membered pyrimidine ring with a sec-butyl group attached at the 6 position and a thioxo group at the 2 position .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a pyrimidine derivative, it might undergo reactions similar to other pyrimidines, which can include electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

Without specific data, we can only speculate on the properties of this compound. As an organic compound, it would likely be insoluble in water but soluble in organic solvents . Its melting and boiling points, as well as other physical properties, would depend on the specifics of its molecular structure .Applications De Recherche Scientifique

- Field : Medicinal Chemistry

- Application : sec-Butyl derivatives have been used in the design and synthesis of novel anti-cancer agents . These compounds have shown high anti-tumor activity .

- Methods : A series of novel sec-butyl derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .

- Field : Organic Chemistry

- Application : sec-Butyl disulfide proves invaluable as a reagent in the synthesis of multiple compounds . Its catalytic abilities extend further to facilitating the synthesis of essential substances such as polymers, organometallic compounds, and other organosulfur compounds .

- Methods : sec-Butyl disulfide is used as a reagent and catalyst in various synthesis processes .

- Results : sec-Butyl disulfide has been found to be effective in synthesizing a diverse range of compounds .

Anti-cancer Research

Synthesis of Organosulfur Compounds

- Field : Pharmaceutical Chemistry

- Application : Isobutylbenzene, a compound related to sec-butyl, is used in the industrial manufacture of ibuprofen , a common over-the-counter medication for pain and inflammation.

- Methods : Industrial production of isobutylbenzene is through catalytic carbometalation: toluene adds to propene in the presence of a sodium-potassium catalyst on activated carbon .

- Results : The result is isobutylbenzene, a key ingredient in the synthesis of ibuprofen .

- Field : Physical Chemistry

- Application : sec-Butyl acetate is studied for its physical and chemical properties .

- Methods : Various methods are used to study the properties of sec-butyl acetate, including spectroscopy, thermodynamics, and computational chemistry .

- Results : The results of these studies contribute to a better understanding of the properties of sec-butyl acetate and its potential applications .

Pharmaceutical Synthesis

Chemical Property Analysis

- Field : Physical Chemistry

- Application : 3-sec-butyl-6-methyluracil, a compound related to “6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one”, is studied for its physical and chemical properties .

- Methods : Various methods are used to study the properties of 3-sec-butyl-6-methyluracil, including spectroscopy, thermodynamics, and computational chemistry .

- Results : The results of these studies contribute to a better understanding of the properties of 3-sec-butyl-6-methyluracil and its potential applications .

- Field : Industrial Chemistry

- Application : Isobutylbenzene, a compound related to sec-butyl, is used in the industrial manufacture of ibuprofen , a common over-the-counter medication for pain and inflammation.

- Methods : Industrial production of isobutylbenzene is through catalytic carbometalation: toluene adds to propene in the presence of a sodium-potassium catalyst on activated carbon .

- Results : The result is isobutylbenzene, a key ingredient in the synthesis of ibuprofen .

Chemical Property Analysis

Industrial Manufacture

Safety And Hazards

Orientations Futures

The study of pyrimidine derivatives is a significant area of research in medicinal chemistry, with many pyrimidine compounds being used as pharmaceuticals and in other biological applications. The future research directions for this specific compound would depend on its biological activity and potential applications .

Propriétés

IUPAC Name |

6-butan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-5(2)6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKFKQLXYJFICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873584 | |

| Record name | 6-sec-Butyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

CAS RN |

873972-85-1 | |

| Record name | 6-sec-Butyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)

![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)

![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)

amine](/img/structure/B1400101.png)

![[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1400103.png)

![N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine](/img/structure/B1400107.png)